molecular formula C21H26N2O7S2 B2598170 4-(benzenesulfonyl)-8-(2,5-dimethoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898425-24-6

4-(benzenesulfonyl)-8-(2,5-dimethoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2598170
CAS No.: 898425-24-6
M. Wt: 482.57
InChI Key: UGERCVWPMCOFDQ-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-8-(2,5-dimethoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic sulfonamide derivative featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. The compound bears two distinct sulfonyl substituents:

  • R2: 2,5-Dimethoxybenzenesulfonyl (methoxy groups at the 2- and 5-positions of the benzene ring).

The spirocyclic architecture confers conformational rigidity, which is advantageous in drug design for enhancing target binding specificity. Sulfonyl groups contribute to hydrogen-bonding interactions and metabolic stability, while the 2,5-dimethoxy substituents enhance polarity and solubility compared to alkyl or halogenated analogs .

Properties

IUPAC Name

4-(benzenesulfonyl)-8-(2,5-dimethoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O7S2/c1-28-17-8-9-19(29-2)20(16-17)32(26,27)22-12-10-21(11-13-22)23(14-15-30-21)31(24,25)18-6-4-3-5-7-18/h3-9,16H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGERCVWPMCOFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(benzenesulfonyl)-8-(2,5-dimethoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can be achieved through various synthetic routes. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction undergoes a tandem radical addition and dearomatizing cyclization process . Another method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3), forming diazaspirodecane scaffolds with exocyclic double bonds .

Chemical Reactions Analysis

4-(benzenesulfonyl)-8-(2,5-dimethoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzenesulfonyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

4-(benzenesulfonyl)-8-(2,5-dimethoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex spirocyclic compounds. Its unique structure makes it valuable for studying spirocyclic chemistry and developing new synthetic methodologies.

    Biology: The compound’s potential biological activity is of interest for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.

    Medicine: The compound may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-8-(2,5-dimethoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound’s benzenesulfonyl groups can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The diazaspirodecane core may also play a role in stabilizing the compound’s binding to its targets, enhancing its overall efficacy.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The target compound is compared below with two closely related analogs from published literature (Table 1):

Table 1: Structural Comparison of Spirocyclic Sulfonamides

Compound Name R1 Substituent R2 Substituent Molecular Formula Molecular Weight (g/mol) Key Substituent Effects
Target Compound Benzenesulfonyl 2,5-Dimethoxybenzenesulfonyl C23H28N2O7S2 524.66 High polarity due to methoxy groups; enhanced H-bonding capacity
4-(4-Chlorobenzenesulfonyl)-8-(4-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-Chlorobenzenesulfonyl 4-Ethoxybenzoyl C23H25ClN2O5S 501.02 Chloro (electron-withdrawing) reduces electron density; benzoyl introduces ketone functionality
8-(2,5-Dimethylbenzenesulfonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-Methylbenzenesulfonyl 2,5-Dimethylbenzenesulfonyl C22H28N2O5S2 464.60 Methyl groups increase lipophilicity; reduced solubility compared to methoxy analogs
Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The target’s 2,5-dimethoxy groups are strongly electron-donating, increasing the electron density of the benzene ring and improving solubility in polar solvents. Methyl groups () are weakly electron-donating but primarily enhance lipophilicity, which may improve membrane permeability .

Functional Group Diversity :

  • The benzoyl group in replaces a sulfonyl group, introducing a ketone moiety. This modification could shift binding interactions from sulfonamide-targeted enzymes (e.g., carbonic anhydrases) to kinases or other carbonyl-sensitive targets .

Physicochemical Properties (Inferred)

While explicit data on logP or solubility are unavailable, inferences can be made:

  • Target Compound : Higher polarity due to methoxy groups; predicted moderate logP (~2.5–3.5).
  • Compound : Lower polarity (chloro and ethoxy groups); logP likely higher (~3.5–4.5).
  • Compound : Highest lipophilicity (methyl groups); logP ~4.0–5.0.

Biological Activity

4-(benzenesulfonyl)-8-(2,5-dimethoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound belonging to the class of spiro compounds. Its unique structure, characterized by a spirocyclic framework and sulfonyl groups, suggests potential biological activities that are of significant interest in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name reflects its structural complexity, which includes multiple functional groups that may interact with biological targets. The presence of sulfonyl groups is particularly noteworthy as they can enhance the compound's reactivity and binding affinity to various biomolecules.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets within cells. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their activity. Additionally, the triazaspiro structure may interact with nucleic acids, affecting cellular processes such as transcription and replication.

Anticancer Properties

Recent studies have investigated the compound's potential as an anticancer agent. For example, a structure-activity relationship (SAR) analysis revealed that modifications to the sulfonyl groups significantly influenced cytotoxicity against various cancer cell lines. The compound exhibited IC50 values in the low micromolar range in assays involving pancreatic cancer cells, indicating promising anticancer activity .

Antimicrobial Activity

In vitro studies have also assessed the antimicrobial properties of this compound. It demonstrated significant activity against a range of bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved .

Data Tables

Biological Activity Assay Type IC50/MIC Values
Anticancer ActivityPancreatic Cancer Cells0.58 μM
Antimicrobial ActivityVarious Bacterial Strains< 10 μg/mL

Case Study 1: Pancreatic Cancer

A recent study focused on the compound's efficacy in a syngeneic mouse model of pancreatic cancer. The treatment resulted in a significant reduction in tumor size compared to control groups, showcasing its potential as a therapeutic agent .

Case Study 2: Bacterial Infections

Another investigation evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it could inhibit MRSA growth effectively, suggesting its potential utility in treating resistant bacterial infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(benzenesulfonyl)-8-(2,5-dimethoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane?

  • Methodology : The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the spirocyclic core via cyclization of a diamine precursor with a ketone or aldehyde under acidic conditions.
  • Step 2 : Sequential sulfonylation using benzenesulfonyl and 2,5-dimethoxybenzenesulfonyl chlorides. Reaction conditions (e.g., anhydrous solvents like dichloromethane or acetonitrile, base catalysts like triethylamine) are critical to avoid hydrolysis of intermediates .
  • Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Yield optimization requires temperature control (0–25°C during sulfonylation) .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify spirocyclic geometry and sulfonyl group positions. Aromatic protons from the dimethoxybenzene group appear as distinct doublets (δ 6.8–7.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ peak at m/z 535.12) .
  • X-ray Crystallography : If single crystals are obtainable, this provides unambiguous confirmation of the spirocyclic structure and substituent orientation .

Q. What stability considerations are critical during storage and handling?

  • Methodology :

  • Moisture Sensitivity : Store under inert gas (argon) due to hydrolytic instability of sulfonyl groups. Use anhydrous solvents in reactions .
  • Temperature : Stability tests (e.g., TGA/DSC) show decomposition above 150°C; store at –20°C for long-term preservation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and biological interactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electron distribution to identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen lone pairs). Software: Gaussian or ORCA .
  • Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina. The dimethoxy group may enhance π-π stacking with aromatic receptor residues .
  • Reaction Pathway Analysis : Use quantum mechanics/molecular mechanics (QM/MM) to model sulfonylation kinetics and optimize synthetic conditions .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodology :

  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4 buffer, 37°C).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
  • Structural Analog Comparison : Test derivatives (e.g., replacing 2,5-dimethoxy with 3,4-dimethoxy groups) to isolate substituent effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified sulfonyl groups (e.g., nitro, fluoro) to assess electronic effects on bioactivity .
  • Spiro Ring Modification : Replace the 1-oxa group with 1-thia or 1-aza moieties to evaluate conformational flexibility .
  • In Vitro Testing : Prioritize high-throughput screening against disease-relevant targets (e.g., cancer cell lines) with dose-response validation .

Q. How can solubility challenges be addressed for in vivo studies?

  • Methodology :

  • Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
  • Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts without altering the core structure .

Q. What experimental approaches elucidate the reaction mechanism of sulfonylation?

  • Methodology :

  • Isotopic Labeling : Use ³⁴S-labeled sulfonyl chlorides to track incorporation via mass spectrometry .
  • Kinetic Studies : Monitor reaction progress under varying temperatures (Arrhenius plot analysis) to determine activation energy .

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